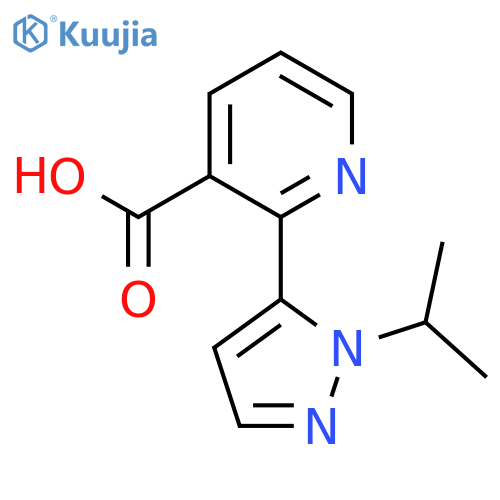Cas no 1437795-13-5 (2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid)

1437795-13-5 structure
商品名:2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid
CAS番号:1437795-13-5
MF:C12H13N3O2
メガワット:231.250522375107
CID:3044163
2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid
- V3307
-
- インチ: 1S/C12H13N3O2/c1-8(2)15-10(5-7-14-15)11-9(12(16)17)4-3-6-13-11/h3-8H,1-2H3,(H,16,17)
- InChIKey: SYOCYGSKZOJDLD-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CC=CN=C1C1=CC=NN1C(C)C)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 283
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 68
2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM321462-1g |
2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid |
1437795-13-5 | 95% | 1g |
$752 | 2023-02-02 | |
| TRC | I873863-50mg |
2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid |
1437795-13-5 | 50mg |
$483.00 | 2023-05-18 | ||
| TRC | I873863-100mg |
2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid |
1437795-13-5 | 100mg |
$689.00 | 2023-05-18 | ||
| TRC | I873863-25mg |
2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid |
1437795-13-5 | 25mg |
$316.00 | 2023-05-18 | ||
| TRC | I873863-10mg |
2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid |
1437795-13-5 | 10mg |
$155.00 | 2023-05-18 | ||
| Chemenu | CM321462-1g |
2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid |
1437795-13-5 | 95% | 1g |
$711 | 2021-08-18 |
2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid 関連文献
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
1437795-13-5 (2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid) 関連製品
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
